1H-inden-2-yl phenyl sulfone
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Overview
Description
1H-inden-2-yl phenyl sulfone is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenylsulfonyl group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-2-yl phenyl sulfone can be achieved through several methods. One common approach involves the condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes, and (phenylsulfonyl)acetonitrile in the presence of a reusable basic ionic liquid, such as 2-hydroxyethylammonium formate . This reaction is typically carried out under solvent-free conditions at 80°C, resulting in high yields and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1H-inden-2-yl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1H-inden-2-yl phenyl sulfone has a wide range of applications in scientific research:
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-inden-2-yl phenyl sulfone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: This compound shares the phenylsulfonyl group but has a different backbone structure.
2- and 3-phenylsulfonylindoles: These compounds have similar structural features but differ in the position of the phenylsulfonyl group.
Uniqueness
1H-inden-2-yl phenyl sulfone is unique due to its indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Properties
Molecular Formula |
C15H12O2S |
---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1H-indene |
InChI |
InChI=1S/C15H12O2S/c16-18(17,14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-15/h1-10H,11H2 |
InChI Key |
GXLDAYWPXVHBDG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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